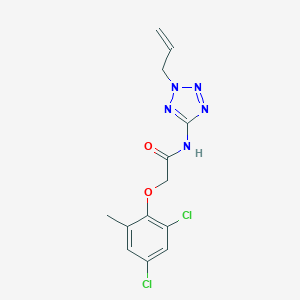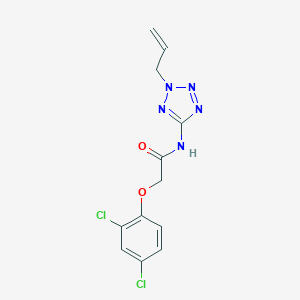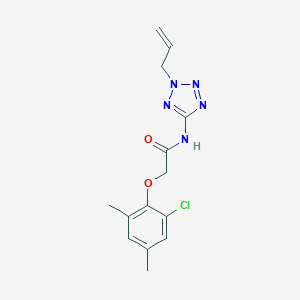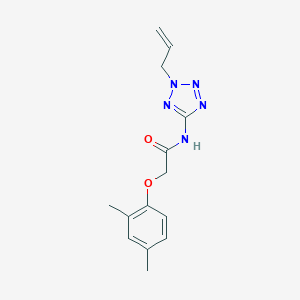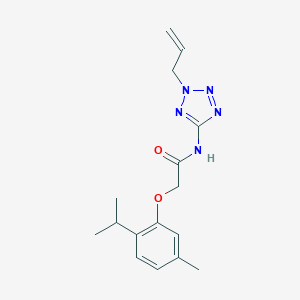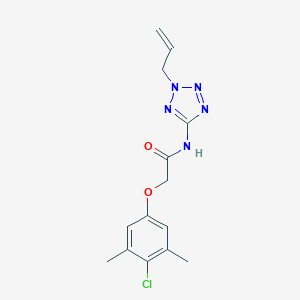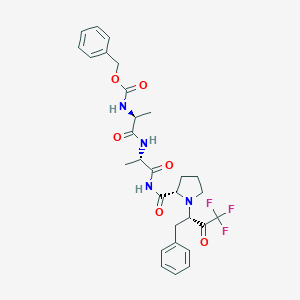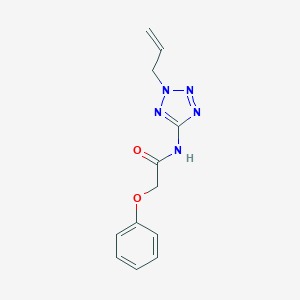
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide, also known as ATA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATA belongs to the class of tetrazole-based compounds and is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide is not fully understood, but it is known to act on various molecular targets, including the NF-κB pathway, ROS production, and cell cycle regulation. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also reduces ROS production, which is involved in the pathogenesis of various diseases, including cancer and cardiovascular diseases. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to arrest the cell cycle at the G2/M phase, which may contribute to its anticancer activity.
Biochemische Und Physiologische Effekte
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to reduce oxidative stress and inflammation in various cell types, including cancer cells, endothelial cells, and neurons. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide is stable under various storage conditions and is soluble in various solvents, which makes it easy to handle in lab experiments. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has some limitations for lab experiments, including its limited availability, high cost, and lack of standardized protocols for its use.
Zukünftige Richtungen
There are several future directions for N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide research, including the development of novel N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide derivatives with improved efficacy and reduced toxicity. The use of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide in combination with other drugs for the treatment of various diseases is also an area of interest. The development of standardized protocols for the use of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide in lab experiments and clinical trials is also needed. Furthermore, the elucidation of the molecular targets and signaling pathways involved in the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide is an area of ongoing research.
Synthesemethoden
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide can be synthesized using various methods, including the reaction of phenoxyacetic acid with allylamine, followed by reaction with hydrazine hydrate and sodium nitrite. Another method involves the reaction of 2-phenoxyacetic acid with hydrazine hydrate and sodium nitrite, followed by reaction with allyl bromide. The purity and yield of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide can be improved through various purification methods, including recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, cardiovascular diseases, and neurological disorders. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits anti-inflammatory activity by suppressing the production of inflammatory cytokines and inhibiting the activation of NF-κB. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide |
|---|---|
Molekularformel |
C12H13N5O2 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
2-phenoxy-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H13N5O2/c1-2-8-17-15-12(14-16-17)13-11(18)9-19-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15,18) |
InChI-Schlüssel |
AAMGCISFLBHRAR-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
